![molecular formula C14H13F3N2O2S B14754197 4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide CAS No. 851165-68-9](/img/structure/B14754197.png)
4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide
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Overview
Description
4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide is a chemical compound known for its unique structure and properties. It is often used in research and development settings due to its specific interactions and reactivity.
Preparation Methods
The synthesis of 4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridine and benzenesulfonamide precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions
Scientific Research Applications
4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in targeting specific pathways or receptors.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use. The compound’s trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Compared to other similar compounds, 4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide stands out due to its unique trifluoromethyl group, which enhances its chemical stability and reactivity. Similar compounds include:
- 4-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
- N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide
- 4-methyl-N-(1-pyridin-4-ylethyl)benzenesulfonamide These compounds share structural similarities but differ in their specific functional groups and reactivity .
Biological Activity
4-Methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide is a sulfonamide derivative with promising biological activities. Its unique structure, characterized by a trifluoromethyl group and a pyridine moiety, suggests potential applications in medicinal chemistry and drug development.
- Molecular Formula : C14H13F3N2O2S
- Molecular Weight : 330.33 g/mol
- CAS Number : 851165-68-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group enhances its reactivity, while the trifluoromethyl group increases electrophilicity, facilitating interactions with nucleophiles and biological macromolecules.
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities:
-
Antitumor Activity :
- Research has shown that this compound can inhibit tumor cell proliferation and migration. For instance, studies utilizing MTT assays demonstrated significant reductions in cell viability in various cancer cell lines, indicating its potential as an anticancer agent .
- The compound's mechanism involves inducing ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death .
- Enzyme Inhibition :
Case Study 1: Antitumor Efficacy
In a controlled study, this compound was tested against MDA-MB-231 breast cancer cells. The results indicated an IC50 value of approximately 0.126 μM, demonstrating potent anti-proliferative effects compared to standard chemotherapeutics .
Case Study 2: Mechanistic Insights
Further investigation revealed that treatment with the compound led to increased lipid peroxidation and elevated levels of malondialdehyde (MDA), confirming its role in inducing ferroptosis. Western blot analysis showed decreased expression of key proteins involved in antioxidant defense mechanisms, such as SLC7A11/XCT and GPX4 .
Data Tables
Property | Value |
---|---|
Molecular Formula | C14H13F3N2O2S |
Molecular Weight | 330.33 g/mol |
CAS Number | 851165-68-9 |
Antitumor IC50 | 0.126 μM |
Mechanism | Induction of ferroptosis |
Properties
CAS No. |
851165-68-9 |
---|---|
Molecular Formula |
C14H13F3N2O2S |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13F3N2O2S/c1-10-2-4-12(5-3-10)22(20,21)19-13(14(15,16)17)11-6-8-18-9-7-11/h2-9,13,19H,1H3 |
InChI Key |
AUSGSDWOYCOFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=NC=C2)C(F)(F)F |
Origin of Product |
United States |
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